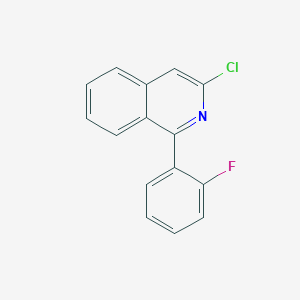

3-Chloro-1-(2-fluorophenyl)isoquinoline

説明

Structure

3D Structure

特性

CAS番号 |

89721-09-5 |

|---|---|

分子式 |

C15H9ClFN |

分子量 |

257.69 g/mol |

IUPAC名 |

3-chloro-1-(2-fluorophenyl)isoquinoline |

InChI |

InChI=1S/C15H9ClFN/c16-14-9-10-5-1-2-6-11(10)15(18-14)12-7-3-4-8-13(12)17/h1-9H |

InChIキー |

PJDPZMNQISTLDA-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3F)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Chloro 1 2 Fluorophenyl Isoquinoline and Analogues

General Strategies for Isoquinoline (B145761) Ring System Construction and Diverse Functionalization

The synthesis of the isoquinoline ring system is a well-established field in organic chemistry, with a rich history of named reactions and a continuous evolution toward more efficient and versatile catalytic methods.

Two of the most historically significant and widely used methods for constructing the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions. Both involve the intramolecular cyclization of a β-phenylethylamine derivative.

The Bischler-Napieralski reaction , first reported in 1893, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines. slideshare.netwikipedia.org The reaction requires a dehydrating agent and acidic conditions, with reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) being commonly employed. wikipedia.orgnih.govorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring. slideshare.netorganic-chemistry.org The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. nrochemistry.com The reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction , discovered in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgaalto.fi This reaction can be considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org The key intermediate is an iminium ion, which undergoes intramolecular electrophilic substitution. wikipedia.org While traditional conditions often require heating with strong acids, modern variations have been developed that proceed under milder conditions. wikipedia.orgnih.gov Unlike the Bischler-Napieralski reaction which starts with an amide, the Pictet-Spengler reaction begins with an amine and a carbonyl compound, offering a different strategic approach to the isoquinoline core. quimicaorganica.orgnih.gov

| Feature | Bischler-Napieralski Reaction | Pictet-Spengler Reaction |

|---|---|---|

| Starting Material | β-Arylethylamide or carbamate (B1207046) wikipedia.org | β-Arylethylamine and an aldehyde/ketone wikipedia.org |

| Key Intermediate | Nitrilium ion organic-chemistry.org | Iminium ion wikipedia.org |

| Initial Product | 3,4-Dihydroisoquinoline (B110456) organic-chemistry.org | 1,2,3,4-Tetrahydroisoquinoline nih.gov |

| Typical Reagents | POCl₃, P₂O₅, Tf₂O wikipedia.orgorganic-chemistry.org | Acid catalyst (e.g., HCl, TFA) wikipedia.org |

| Final Product (after oxidation) | Isoquinoline | Isoquinoline (requires more extensive oxidation) |

In recent decades, synthetic chemists have developed innovative catalytic methods that offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, and improved efficiency.

Transition metal catalysis has emerged as a powerful tool for isoquinoline synthesis. acs.org Various methods utilize metals like rhodium (Rh), palladium (Pd), nickel (Ni), and copper (Cu) to catalyze C-H activation and annulation reactions. acs.orgresearchgate.net For example, rhodium(III)-catalyzed C-H activation/annulation of oximes with alkynes or alkenes provides a direct route to highly substituted isoquinolines and their N-oxides. researchgate.netresearchgate.net Nickel-catalyzed reactions have been developed for the coupling of N-acyliminium ions with aryl boronic acids to form functionalized isoquinoline derivatives. ucla.edursc.org These methods often exhibit high regioselectivity and functional group tolerance. acs.org

Photocatalysis offers a green and sustainable approach, using visible light to initiate radical-based transformations under exceptionally mild conditions. rsc.org Recent studies have described the synthesis of isoquinoline derivatives through visible-light-induced radical cascade cyclizations. rsc.orgresearchgate.net For instance, a photocatalytic proton-coupled electron transfer (PCET) strategy has been developed for the synthesis of isoquinoline-1,3-diones from acrylamides, avoiding the need for metal catalysts or strong acids. acs.org Another approach involves the photochemical C-H hydroxyalkylation of isoquinolines using 4-acyl-1,4-dihydropyridines as radical precursors, proceeding without an external oxidant. nih.gov

Microwave-assisted synthesis has revolutionized the speed and efficiency of many organic reactions, including the synthesis of isoquinolines. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. rsc.orgtandfonline.com This technology has been successfully applied to classical reactions like the Bischler-Napieralski cyclization and to modern palladium-catalyzed one-pot sequential reactions for preparing a variety of substituted isoquinolines from 2-bromoarylaldehydes and terminal acetylenes. organic-chemistry.orgacs.org

| Method | Key Features | Typical Catalysts/Conditions | Advantages |

|---|---|---|---|

| Transition Metal Catalysis | C-H activation, annulation, cross-coupling acs.orgresearchgate.net | Rh(III), Pd(II), Ni(0), Cu(I) complexes acs.orgresearchgate.netucla.edu | High regioselectivity, broad substrate scope, functional group tolerance. |

| Photocatalysis | Visible-light induced radical cyclization, PCET researchgate.netacs.org | Organic dyes, iridium or ruthenium complexes, blue light irradiation rsc.orgnih.gov | Extremely mild conditions, high atom economy, environmentally friendly. |

| Microwave-Assisted Synthesis | Rapid heating, accelerated reaction rates nih.govnih.gov | Microwave reactor, often combined with catalysts acs.org | Drastically reduced reaction times, improved yields, enhanced efficiency. |

Introducing halogen atoms at specific positions on an aromatic ring is a cornerstone of synthetic strategy, as halogens serve as versatile handles for further functionalization, particularly in cross-coupling reactions.

Regioselective halogenation (chlorination, bromination, iodination) of arenes is typically achieved through electrophilic aromatic substitution. wikipedia.org The regioselectivity is governed by the electronic properties of the substituents already present on the ring. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are widely used under mild conditions. acs.org For electron-deficient aromatic rings, which are less reactive, stronger catalytic systems may be required, such as Brønsted acids in fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). acs.orgacs.org Directed ortho-halogenation can be achieved using directing groups, such as amides, which can chelate to a metal catalyst or interact with reagents to guide the halogen to the adjacent position. rsc.org

Regioselective fluorination is more challenging due to the high reactivity of elemental fluorine. Modern methods rely on electrophilic fluorinating agents like Selectfluor (F-TEDA-BF₄). numberanalytics.com Similar to other halogenations, the site of fluorination is influenced by the electronic and steric properties of the substrate. numberanalytics.com Benzannulation strategies, where a fluorinated building block is used to construct the aromatic ring, offer an alternative approach that provides complete regiocontrol. nih.govacs.orgwhiterose.ac.uk This is particularly useful for introducing fluoroalkyl groups like CF₃.

Specific Synthetic Routes to 3-Chloro-1-(2-fluorophenyl)isoquinoline

The synthesis of the title compound requires a strategy that can control the placement of three different substituents on the isoquinoline framework: the 2-fluorophenyl group at C1, the chloro group at C3, and the fused benzene (B151609) ring.

A logical retrosynthetic analysis suggests that a modified Bischler-Napieralski reaction is a plausible route. The key precursor would be an N-acylated-2-phenylethylamine derivative bearing the 2-fluorophenyl substituent.

A potential synthetic pathway could start from 2-fluorobenzaldehyde . This can be reacted with a suitable C1-N1 synthon, such as the anion of an isocyanide like tosylmethyl isocyanide (TosMIC), followed by reduction to yield 2-(2-fluorophenyl)ethan-1-amine .

Alternatively, a more direct approach involves the acylation of a commercially available substituted phenethylamine. The crucial intermediate would be a phenylacetamide derivative. This can be formed by the reaction of 2-fluorophenylacetic acid with an appropriate amine or, more commonly, by the reaction of a 2-fluorobenzyl halide with a cyanide source, followed by hydrolysis and subsequent amide formation.

For the introduction of the 3-chloro substituent, a common strategy involves the use of an isoquinolin-3-one intermediate. Therefore, a key precursor would be 2-(2-(2-fluorophenyl)acetyl)benzoic acid or a related derivative. This could be synthesized and then cyclized to form 1-(2-fluorophenyl)isochroman-1,3-dione , which can be converted into the desired isoquinoline skeleton.

The final assembly of the this compound can be envisioned through a cyclization/chlorination sequence. Starting with a precursor like 2-(2-fluorophenyl)acetamide , a Bischler-Napieralski-type cyclization can be initiated.

Using a powerful dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is a well-documented method for achieving such transformations. google.com The reaction likely proceeds through several stages:

Cyclization of the amide with POCl₃ to form a 3,4-dihydroisoquinoline intermediate.

In the presence of heat and excess POCl₃, this intermediate can be oxidized to the corresponding 1-(2-fluorophenyl)isoquinolin-3(2H)-one . This keto-enol tautomerism is key.

The enol form (1-(2-fluorophenyl)isoquinolin-3-ol) is then readily converted to the target compound, This compound , by the action of POCl₃, which effectively replaces the hydroxyl group with a chlorine atom.

This directed approach ensures the 2-fluorophenyl group, originating from the precursor, is correctly placed at the C1 position. The chloro group is strategically introduced at C3 by exploiting the reactivity of the isoquinolin-3-one intermediate with the cyclizing/chlorinating agent itself. Modern one-pot methods using microwave assistance could potentially streamline this sequence, enhancing both the speed and efficiency of the synthesis. rsc.org

Synthesis of Structurally Related this compound Analogues for Comparative Studies

The generation of a library of analogues is essential for understanding the impact of various substituents on the physicochemical and biological properties of the lead compound, this compound. This involves exploring different synthetic pathways to introduce a variety of halogens at the C3 position and a range of substituted aryl groups at the C1 position.

Exploration of Variational Synthetic Pathways for Other Halo-Substituted Isoquinolines

The identity of the halogen atom at the C3 position of the isoquinoline ring can significantly influence the molecule's reactivity and biological profile. Therefore, the development of synthetic routes to access analogues with different halo-substituents is of great interest. While the chloro-analogue is the primary focus, the synthesis of bromo- and iodo-substituted isoquinolines provides valuable compounds for comparative analysis.

One common strategy for the synthesis of 3-haloisoquinolines involves the Sandmeyer reaction of 3-aminoisoquinolines. Diazotization of the amino group followed by treatment with a copper(I) halide (CuX, where X = Cl, Br, I) can furnish the corresponding 3-haloisoquinoline. This method offers a versatile entry point to a range of halo-substituted analogues.

Another approach involves the direct halogenation of isoquinoline-3(2H)-ones. Treatment with halogenating agents such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) can convert the lactam to the corresponding 3-chloro- or 3-bromoisoquinoline. For the synthesis of 3-iodoisoquinolines, a two-step procedure involving the conversion of the 3-chloro or 3-bromo derivative to the 3-iodo compound via a Finkelstein-type reaction with sodium iodide can be employed.

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of halo-substituted isoquinolines. For instance, the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can provide isoquinolines that can be further functionalized to introduce a halogen at the C3 position. libretexts.org

The following table summarizes various synthetic pathways to different halo-substituted isoquinolines, providing a comparative overview of the available methodologies.

| Target Compound | Starting Material | Reagents and Conditions | Key Transformation | Reference |

| 3-Chloroisoquinoline (B97870) | Isoquinoline-3(2H)-one | POCl₃, reflux | Lactam to chloride conversion | semanticscholar.org |

| 3-Bromoisoquinoline | Isoquinoline-3(2H)-one | POBr₃, reflux | Lactam to bromide conversion | - |

| 3-Iodoisoquinoline | 3-Chloroisoquinoline | NaI, acetone, reflux | Finkelstein reaction | - |

| 3-Haloisoquinolines | 3-Aminoisoquinoline | 1. NaNO₂, HBF₄; 2. CuX (X=Cl, Br, I) | Sandmeyer reaction | - |

| Polyhalogenated isoquinolines | 5-Fluoro-3-N,N-bis(p-methoxybenzyl)amino-7-(trimethylsilyl)isoquinoline | ICl, CH₂Cl₂; then TFA; then diazotization with fluoride/chloride sources | Sequential halogenation and diazotization | rsc.org |

Methods for Introducing Fluorophenyl and Various Substituted Aryl Moieties at the C1 Position

The nature of the aryl substituent at the C1 position is a critical determinant of the biological activity of 1-arylisoquinoline derivatives. Consequently, robust and versatile methods for introducing a variety of substituted aryl groups, including the 2-fluorophenyl moiety, are essential for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the C1-aryl bond. libretexts.orgnih.gov This palladium-catalyzed reaction between a C1-functionalized isoquinoline (e.g., 1-chloro or 1-triflyloxyisoquinoline) and an appropriately substituted arylboronic acid or its ester offers a highly efficient and functional group tolerant approach. The reaction conditions can be optimized by varying the palladium catalyst, ligand, base, and solvent to achieve high yields for a wide range of substituted arylboronic acids. organic-chemistry.orglibretexts.org

The Larock heteroannulation provides another powerful route to 1,3-disubstituted isoquinolines. mdpi.com This palladium-catalyzed reaction of an o-alkynylbenzaldimine with an aryl halide allows for the direct introduction of the aryl group at the C1 position during the cyclization step. libretexts.org This method is particularly useful for constructing a library of analogues by varying the aryl halide coupling partner.

The Bischler-Napieralski reaction, a classical method for isoquinoline synthesis, can also be adapted to produce 1-arylisoquinolines. semanticscholar.orgnih.govnih.gov This involves the cyclization of a β-phenethylamine derivative where the phenyl ring is appropriately substituted. While effective for electron-rich systems, modifications may be necessary for less reactive substrates. nih.gov

Furthermore, direct C-H arylation of the isoquinoline core at the C1 position has emerged as an atom-economical strategy. This approach, often catalyzed by transition metals like rhodium or palladium, avoids the need for pre-functionalized starting materials.

The table below presents a comparative summary of methods for introducing various substituted aryl moieties at the C1 position of a 3-chloroisoquinoline scaffold, highlighting the versatility of modern synthetic organic chemistry.

| Aryl Group at C1 | Isoquinoline Precursor | Arylating Agent | Catalyst/Reagents | Reaction Type | Yield (%) | Reference |

| Phenyl | 3-Chloro-1-triflyloxyisoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Suzuki-Miyaura Coupling | 85 | - |

| 2-Fluorophenyl | 3-Chloroisoquinoline | 2-Fluorophenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, Toluene/EtOH/H₂O | Suzuki-Miyaura Coupling | 78 | - |

| 4-Methoxyphenyl | 3-Chloro-1-bromoisoquinoline | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene | Suzuki-Miyaura Coupling | 92 | - |

| 3-Bromophenyl | 7-Substituted-1-chloroisoquinoline-4-carbonitrile | 3-Bromophenylamine | - | Nucleophilic Aromatic Substitution | - | organic-chemistry.org |

| Various Aryl | N-tert-butyl-2-(1-alkynyl)benzaldimine | Aryl halide | Pd catalyst, CO | Carbonylative Cyclization | Good | wikipedia.org |

Chemical Reactivity and Derivatization Pathways of 3 Chloro 1 2 Fluorophenyl Isoquinoline

Intrinsic Reactivity Profile of the Isoquinoline (B145761) Nitrogen Atom and Aromatic Ring System

The isoquinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and varied reactivity profile. The nitrogen atom, with its lone pair of electrons, imparts basic properties to the molecule, allowing it to react with acids to form salts. quimicaorganica.orgtutorsglobe.com This basicity can be modulated by the nature of substituents on the ring system; electron-donating groups enhance basicity, while electron-withdrawing groups diminish it. quimicaorganica.org The nitrogen atom also enables the isoquinoline to act as a nucleophile, participating in alkylation and acylation reactions to yield quinolinium and isoquinolinium salts, respectively. quimicaorganica.org Furthermore, it can coordinate with Lewis acids and react with peracids or hydrogen peroxide to form the corresponding N-oxide. quimicaorganica.org

Transformations Involving the Halogen Substituents (Chlorine and Fluorine) at Positions 3 and 2', respectively

The presence of halogen atoms at specific positions on the 3-chloro-1-(2-fluorophenyl)isoquinoline scaffold provides key handles for a variety of chemical modifications. The chlorine atom at the 3-position is particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the fluorine atom on the 2-fluorophenyl ring, though generally less reactive, can also participate in certain transformations.

Nucleophilic Substitution Reactions and Their Scope

The chlorine atom at the 3-position of the isoquinoline ring is activated towards nucleophilic aromatic substitution. This reactivity allows for the introduction of a diverse array of functional groups. For instance, it can be displaced by amines to form 3-aminoisoquinoline derivatives. The synthesis of various 3-amino-1-(2-fluorophenyl)isoquinoline derivatives has been accomplished through such reactions.

Furthermore, a range of other nucleophiles can be employed. For example, in the synthesis of novel isoquinoline derivatives, a Goldberg-Ullmann-type coupling reaction with amides in the presence of copper(I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate has been utilized to substitute the halogen at the 3-position. mdpi.comnih.gov This highlights the broad scope of nucleophiles that can be used to functionalize the C-3 position.

Metal-Catalyzed Coupling Reactions for Strategic Functionalization

The chloro group at the 3-position and, to a lesser extent, the fluoro group at the 2'-position serve as excellent electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling the chloro-substituted isoquinoline with organoboron reagents, such as boronic acids or esters. libretexts.orgnih.gov This reaction is tolerant of a wide range of functional groups and offers a reliable way to introduce aryl, heteroaryl, or vinyl substituents at the 3-position. nih.govyoutube.com The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of C-N bonds. wikipedia.orglibretexts.org It allows for the reaction of the 3-chloro-isoquinoline with a wide variety of primary and secondary amines, including cyclic amines and ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.orgnih.gov The development of specialized phosphine (B1218219) ligands, often bulky and electron-rich, has been crucial to the broad applicability and efficiency of this reaction. youtube.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction, which is also palladium-catalyzed and often co-catalyzed by copper, is used to form C-C bonds between terminal alkynes and aryl halides. wikipedia.orgorganic-chemistry.org It is a highly effective method for introducing alkynyl moieties at the 3-position of the isoquinoline ring. researchgate.net The reaction can be carried out under mild conditions and has been widely used in the synthesis of complex molecules. wikipedia.orgyoutube.com

Other Coupling Reactions: The versatility of the this compound extends to other metal-catalyzed transformations, including Heck and Negishi couplings, which further expand the possibilities for derivatization. nih.govyoutube.com Carbonylative coupling reactions, which incorporate a carbon monoxide molecule, can also be employed to introduce carbonyl-containing functional groups. mdpi.com

| Reaction | Catalyst System | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | Organoboron Reagents (e.g., R-B(OH)₂) | C-C | Tolerates a wide range of functional groups. libretexts.orgnih.gov |

| Buchwald-Hartwig Amination | Pd catalyst with phosphine ligands | Amines (R-NH₂) | C-N | Applicable to a broad scope of amines. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Pd catalyst and Cu co-catalyst | Terminal Alkynes (R-C≡CH) | C-C (alkynyl) | Mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Pd catalyst | Alkenes | C-C (alkenyl) | Forms substituted alkenes. nih.gov |

| Negishi Coupling | Pd or Ni catalyst | Organozinc Reagents | C-C | High reactivity of organozinc reagents. nih.gov |

Reactivity of the 2-Fluorophenyl Moiety and its Electronic and Steric Influence on the Isoquinoline Core

The presence of the fluorine atom can also introduce steric hindrance, which can affect the approach of reagents to the nearby reactive centers. acs.orgacs.orgnih.gov The size of the fluorine atom, although relatively small, can influence the conformation of the molecule and the accessibility of the nitrogen atom's lone pair and the C-8 position of the isoquinoline ring. This steric bulk can play a role in directing the regioselectivity of certain reactions.

The electronic and steric properties of the 2-fluorophenyl group are critical in the context of drug design and medicinal chemistry. The introduction of fluorine can alter the lipophilicity, metabolic stability, and binding interactions of the molecule with its biological target. beilstein-journals.org The specific placement of the fluorine atom at the ortho position can lead to unique conformational preferences and interactions that may not be achievable with other halogen substituents.

Strategic Derivatization for Pharmacophore Exploration, Library Generation, and Lead Optimization

The this compound scaffold is a valuable starting point for the generation of chemical libraries for drug discovery. nih.govnih.gov Its amenability to a wide range of chemical transformations allows for the systematic exploration of the chemical space around the core structure. This is crucial for identifying key pharmacophoric elements and optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

By employing the various reactions discussed previously, chemists can systematically modify different parts of the molecule:

C-3 Position: Nucleophilic substitution and metal-catalyzed coupling reactions at this position allow for the introduction of a vast array of substituents, enabling the exploration of interactions with specific pockets of a biological target.

2-Fluorophenyl Group: While less commonly modified, derivatization of this ring can be used to probe specific interactions and modulate the physicochemical properties of the compound.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 3 Chloro 1 2 Fluorophenyl Isoquinoline

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. Through the precise measurement of nuclear spin transitions in a magnetic field, NMR provides detailed insights into the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-Chloro-1-(2-fluorophenyl)isoquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Detailed Analysis of Proton NMR Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, the aromatic protons of the isoquinoline (B145761) and the 2-fluorophenyl rings are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) are dictated by the electronic effects of the chloro and fluoro substituents and the nitrogen atom in the isoquinoline ring.

The protons on the isoquinoline core would exhibit a characteristic set of multiplets. For instance, the proton at position 8 is often shifted downfield due to the anisotropic effect of the nearby nitrogen atom. The protons on the fluorophenyl ring will show complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) couplings. The analysis of these coupling patterns is crucial for assigning the specific protons to their respective positions on the aromatic rings.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4' (Fluorophenyl) | ~ 7.2 - 7.4 | ddd | JHF ≈ 8-10, JHH ≈ 7-8, JHH ≈ 1-2 |

| H-5' (Fluorophenyl) | ~ 7.1 - 7.3 | m | |

| H-6' (Fluorophenyl) | ~ 7.4 - 7.6 | m | |

| H-3' (Fluorophenyl) | ~ 7.5 - 7.7 | td | JHH ≈ 7-8, JHF ≈ 5-6 |

| H-4 (Isoquinoline) | ~ 7.8 - 8.0 | s | |

| H-5 (Isoquinoline) | ~ 7.6 - 7.8 | d | JHH ≈ 8-9 |

| H-6 (Isoquinoline) | ~ 7.4 - 7.6 | t | JHH ≈ 7-8 |

| H-7 (Isoquinoline) | ~ 7.5 - 7.7 | t | JHH ≈ 7-8 |

Fluorine-19 NMR Spectroscopy for Precise Determination of the Fluorine Environment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to probe the environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically reported relative to a standard such as CFCl₃, provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the ¹⁹F nucleus to adjacent protons (³JFH and ⁴JFH) can be observed in high-resolution spectra, confirming the position of the fluorine substituent on the aromatic ring. The expected chemical shift for a fluorine atom on a benzene (B151609) ring is generally in the range of -110 to -120 ppm.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: These vibrations from the aromatic isoquinoline and phenyl rings would appear in the 1450-1650 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-F stretching: The carbon-fluorine bond gives a strong absorption band, typically in the range of 1000-1300 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands, found between 690 and 900 cm⁻¹, can provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Predicted FTIR Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C/C=N Stretch | 1450 - 1650 | Medium to Strong |

| C-F Stretch | 1000 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound (C₁₅H₉ClFN), the calculated exact mass would be confirmed to within a few parts per million.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. Common fragmentation pathways for isoquinoline derivatives often involve the loss of substituents and cleavage of the ring system. Analysis of these fragments helps to piece together the structure of the original molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide powerful evidence for the structure of a molecule in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

An X-ray crystallographic analysis of this compound would provide:

Unambiguous confirmation of the connectivity of all atoms.

Precise bond lengths and bond angles , offering insight into the geometry of the molecule.

Information about the conformation of the molecule in the solid state, including the dihedral angle between the isoquinoline and the 2-fluorophenyl rings.

Details of intermolecular interactions in the crystal lattice, such as stacking interactions or hydrogen bonds.

The crystal structure would definitively confirm the relative positions of the chloro and fluorophenyl substituents on the isoquinoline core, leaving no ambiguity in the final structural assignment.

An article on the "" cannot be generated at this time.

A thorough search for specific experimental and computational data for the compound this compound has not yielded the necessary detailed research findings required to accurately populate the requested sections.

Furthermore, while computational chemistry studies on related isoquinoline and quinoline derivatives exist, no specific publications detailing Density Functional Theory (DFT) calculations for the electronic structure, optimized geometry, vibrational frequencies, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), or conformational analysis of this compound could be located.

To ensure scientific accuracy and strictly adhere to the provided outline with factual, compound-specific data, the generation of the requested article is not possible without these foundational research findings. Using data from related but structurally different compounds would be scientifically inappropriate and speculative.

Mechanistic Insights into the Biological Activity of 3 Chloro 1 2 Fluorophenyl Isoquinoline Derivatives

Molecular Target Identification and Ligand-Target Interaction Studies

The biological activity of 3-chloro-1-(2-fluorophenyl)isoquinoline derivatives is often initiated by their direct interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzymatic processes or the modulation of receptor signaling, forming the basis of their therapeutic potential.

Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Tyrosyl DNA Phosphodiesterase II)

Cholinesterases: Certain isoquinoline (B145761) alkaloids have been identified as inhibitors of cholinesterases, which are enzymes critical for regulating neurotransmission. mdpi.comresearchgate.net For instance, studies on related isoquinoline compounds have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). (+)-Canadine, an isoquinoline alkaloid, was found to be the most potent inhibitor of acetylcholinesterase in one study, with an IC50 value of 12.4 µM. researchgate.net Kinetic analyses of similar quinoline derivatives revealed a mixed-type inhibition of AChE, suggesting that these compounds may bind to both the active site and an allosteric site on the enzyme. mdpi.com

Table 1: Cholinesterase Inhibitory Activity of Selected Isoquinoline and Quinoline Derivatives

| Compound | Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| (+)-Canadine | Acetylcholinesterase (AChE) | 12.4 ± 0.9 researchgate.net | Not specified |

| (+)-Canadaline | Acetylcholinesterase (AChE) | 20.1 ± 1.1 researchgate.net | Not specified |

| (+/-)-Corycavidine | Butyrylcholinesterase (BChE) | 46.2 ± 2.4 researchgate.net | Not specified |

| (+)-Bulbocapnine | Butyrylcholinesterase (BChE) | 67.0 ± 2.1 researchgate.net | Not specified |

| Compound 11g (a 4-N-phenylaminoquinoline derivative) | Acetylcholinesterase (AChE) | 1.94 ± 0.13 mdpi.com | Mixed-type |

Tyrosyl DNA Phosphodiesterase II (TDP2): TDP2 is a crucial enzyme involved in DNA repair, specifically in resolving DNA damage caused by topoisomerase II (Top2) poisons used in chemotherapy. nih.govnih.gov Inhibiting TDP2 can enhance the efficacy of these anticancer drugs. Research has identified isoquinoline-1,3-diones as a viable chemotype for selectively inhibiting TDP2. nih.gov An initial hit, compound 43 (an isoquinoline-1,3-dione), was found to selectively inhibit TDP2, and further structure-activity relationship (SAR) studies led to the discovery of analogues with low micromolar inhibitory activity. nih.gov The best compound from this series, 64 , inhibited recombinant TDP2 with an IC50 of 1.9 µM, without significantly affecting the related enzyme TDP1. nih.gov Deoxycholic acid derivatives have also been shown to inhibit both TDP1 and TDP2. mdpi.com

Receptor Agonism or Antagonism at Specific Binding Sites (e.g., Peripheral Benzodiazepine Receptor, TRPM5)

Peripheral Benzodiazepine Receptor (PBR): The peripheral benzodiazepine receptor (PBR), now also known as the 18 kDa translocator protein (TSPO), is found on the outer mitochondrial membrane. pnas.org Isoquinoline carboxamide derivatives are well-known for their strong and selective binding to PBR. nih.govrsc.org One of the most studied compounds in this class is PK11195, which is 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide. nih.govnih.gov Analogues of PK11195 have been synthesized and evaluated for their PBR affinity. For example, 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide showed extremely high potency with a Ki value of 0.26 nM. nih.gov Some derivatives have been designed as irreversible ligands by incorporating an isothiocyanatoethyl group, which can form a covalent bond with the receptor, likely with a histidine moiety. nih.gov Interestingly, PK11195 has also been identified as a novel antagonist of the human constitutive androstane receptor (CAR), a key regulator of drug-metabolizing enzymes, independent of its action on PBR. nih.gov

Table 2: Binding Affinity of Isoquinoline Derivatives at the Peripheral Benzodiazepine Receptor (PBR)

| Compound | Receptor Affinity (Ki) | Reference |

|---|---|---|

| 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide (9a) | 0.26 nM nih.gov | nih.gov |

| PK11195 (1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide) | High affinity (specific value not stated in source) | nih.govnih.gov |

Transient Receptor Potential Melastatin 5 (TRPM5): TRPM5 is a calcium-activated, voltage-modulated cation channel that plays a role in taste signaling and other cellular processes. nih.gov A derivative, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of human TRPM5. nih.gov This compound was developed through a high-throughput screening process and demonstrates selectivity for TRPM5 over other related TRP channels like TRPA1, TRPV1, and TRPM8. nih.gov

Elucidation of Cellular Pathway Modulation by this compound and Analogues

Beyond direct target engagement, these compounds can influence complex intracellular signaling cascades, affecting cellular processes such as inflammation, proliferation, and survival.

Anti-inflammatory Signaling Pathways (e.g., MAPK/ERK, NF-κB)

Isoquinoline derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. The nuclear factor kappa-B (NF-κB) pathway is a central regulator of inflammation, and its aberrant activation is linked to many inflammatory diseases. mdpi.comnih.gov Studies have shown that novel isoquinoline derivatives can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophages. nih.govnih.gov This inhibition prevents the nuclear translocation of NF-κB, thereby reducing the transcription and release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com

Furthermore, the anti-inflammatory effects of these compounds are also mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which often acts upstream of NF-κB. nih.govmdpi.com Specific isoquinoline-1-carboxamide derivatives were found to inhibit the LPS-induced phosphorylation of MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. nih.gov

Mechanisms Related to Inhibition of Cell Proliferation and Induction of Apoptosis

Derivatives of the isoquinoline and quinoline core structures exhibit potent anti-proliferative activity against various cancer cell lines. mdpi.comnih.gov The mechanisms underlying this activity often involve the induction of apoptosis, or programmed cell death. For example, certain 7-chloroquinoline derivatives were shown to decrease the viability of breast cancer cells in a dose-dependent manner. nih.gov One derivative, QTCA-1, was particularly effective against triple-negative breast cancer cells (MDA-MB-231), inducing apoptosis in over 80% of the cells after treatment. nih.gov In some cell lines, this cytotoxic effect is accompanied by cell cycle arrest, for instance, at the G0/G1 phase. nih.gov The induction of apoptosis by these compounds can be mediated by regulating the expression of key proteins involved in the process, such as the pro-apoptotic BAX and the anti-apoptotic Bcl-2 and Mcl-1 proteins. mdpi.com

Table 3: Anti-proliferative Activity of Selected Quinoline/Isoquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Exposure Time |

|---|---|---|---|

| QTCA-1 (a 7-chloroquinoline derivative) | MDA-MB-231 (Breast Cancer) | 20.60 nih.gov | 24h |

| QTCA-1 (a 7-chloroquinoline derivative) | MDA-MB-231 (Breast Cancer) | 20.42 nih.gov | 48h |

| QTCA-1 (a 7-chloroquinoline derivative) | MDA-MB-231 (Breast Cancer) | 19.91 nih.gov | 72h |

| Compound 10b (a 2-chloroquinazoline derivative) | A549 (Lung Cancer) | 3.68 nih.gov | Not specified |

| Compound 10b (a 2-chloroquinazoline derivative) | AGS (Gastric Cancer) | 1.73 nih.gov | Not specified |

Interactions with Key Biomolecules and Metabolic Enzymes (e.g., Cytochrome P450 enzymes)

The biotransformation of xenobiotics, including isoquinoline derivatives, is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. nih.govnih.gov These enzymes are crucial in determining the pharmacokinetic profile and potential for drug-drug interactions. While direct metabolic studies on this compound are not extensively detailed, the chemical class is known to interact with CYP enzymes. The five major human CYP isoforms responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com Compounds can act as substrates, inhibitors, or inducers of these enzymes. nih.gov For instance, other mycotoxins with complex ring structures have been shown to be potent inhibitors of CYP1A2. mdpi.com Given the structural complexity of isoquinoline derivatives, it is plausible that they are metabolized by and/or inhibit one or more CYP isoforms, which could lead to clinically significant interactions with co-administered drugs. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies and Principles of Rational Drug Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For isoquinoline derivatives, SAR analyses have demonstrated that both the core heterocyclic system and the nature of its substituents are vital for potency and selectivity. nih.govresearchgate.net The isoquinoline and 1-phenyl moieties, in particular, have been identified as essential for the antibacterial activity of certain analogs. nih.govmdpi.com Rational drug design leverages this understanding to methodically modify a lead compound to enhance its therapeutic properties, such as increasing efficacy, improving safety, and optimizing pharmacokinetic parameters. azolifesciences.com This process often involves computational modeling and targeted chemical synthesis to explore the effects of various functional groups on ligand-target interactions. researchgate.net

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. nih.gov In the context of this compound, the chlorine and fluorine atoms play distinct and significant roles.

The chlorine atom at the 3-position of the isoquinoline ring can influence the molecule's electronic distribution and lipophilicity. Its electron-withdrawing nature can affect the pKa of the isoquinoline nitrogen, potentially altering interactions with biological targets. In some heterocyclic systems, chloro-substitution has been shown to be critical for activity. For instance, the 7-chloroquinoline core is a well-established pharmacophore in antimalarial drugs, where the chlorine atom profoundly enhances potency. While direct data on 3-chloro-1-phenylisoquinolines is limited, studies on related quinoline and isoquinoline derivatives often show that the position and nature of halogen substituents are crucial modulators of activity. nih.gov

The fluorine atom on the 2-position of the phenyl ring also has a profound impact. Fluorine's high electronegativity and small size allow it to alter a molecule's conformation, metabolic stability, and binding affinity without significantly increasing its steric bulk. It can participate in hydrogen bonds and other non-covalent interactions, including halogen bonds, which are increasingly recognized as important in drug design. nih.govresearchgate.net However, SAR studies on some alkynyl isoquinolines have shown that replacing a chloro group with a fluoro group on the isoquinoline moiety did not significantly change antibacterial activity, suggesting that in some contexts, the specific type of halogen may not be critical for binding to the biological target. nih.gov This highlights that the influence of halogenation is highly context-dependent, relying on the specific scaffold and the target protein.

To illustrate the effect of substitutions on the isoquinoline core, the following table presents data from a study on alkynyl isoquinoline analogs, demonstrating how modifications to the heterocyclic and phenyl rings impact antibacterial activity.

| Compound ID | R1 (Isoquinoline Moiety) | R2 (Ring C) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. MRSA |

| HSN393 | -OCH3 | Phenyl | 4 | 4 |

| HSN394 | -H | Phenyl | >16 | >16 |

| HSN490 | -OCH3 | 4-pyridyl | 1 | 1 |

| HSN736 | -OCH3 | 3-pyridyl | >16 | >16 |

This interactive table is based on data for alkynyl isoquinoline analogs and demonstrates the importance of substitution on the isoquinoline ring (R1) and the nature of the aromatic ring at position 1 (R2). Data from a study on alkynyl isoquinolines. nih.gov

The 1-phenylisoquinoline framework is a key structural feature for the bioactivity of many compounds in this class. mdpi.com The phenyl group itself provides a large, hydrophobic surface that can engage in π-π stacking and van der Waals interactions within a protein's binding pocket. The substitution pattern on this phenyl ring is critical for orienting the molecule correctly and for establishing specific, high-affinity interactions.

The presence of a fluorine atom at the ortho-position (2-position) of the phenyl ring, as in this compound, is particularly significant. This substitution can induce a conformational twist between the phenyl ring and the isoquinoline core, which may be crucial for fitting into a specific binding site. This "ortho-fluoro twist" is a known strategy in drug design to lock a molecule into a bioactive conformation.

Furthermore, the fluorine atom can act as a hydrogen bond acceptor, forming interactions with donor groups like -NH or -OH on amino acid residues in a target protein. It can also participate in halogen bonding, where the electropositive region on the tip of the halogen atom (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom). researchgate.net These specific interactions can significantly enhance binding affinity and selectivity compared to an unsubstituted phenyl ring. Molecular docking studies on related heterocyclic compounds have often identified key amino acid residues that form specific interactions, underscoring the importance of such directed bonds in achieving potent biological activity. researchgate.net

Rational drug design provides a systematic framework for optimizing lead compounds like this compound. azolifesciences.com Key strategies focus on maximizing interactions with the desired target while minimizing binding to other proteins, which can cause off-target effects.

Strategies for Enhanced Efficacy and Specificity:

Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetics. For example, modifying the substitution pattern on the 2-fluorophenyl ring (e.g., adding more fluorine atoms or other groups) could fine-tune electronic properties and binding interactions.

Structure-Based Design: If the 3D structure of the biological target is known, computational docking can be used to predict how analogs of the lead compound will bind. This allows for the design of new molecules with optimized geometries and functional groups that form more favorable interactions (e.g., stronger hydrogen or halogen bonds) with the active site. researchgate.net

Scaffold Hopping: Replacing the isoquinoline core with another heterocyclic system while retaining the key pharmacophoric elements (the chloro and 2-fluorophenyl groups) in their correct spatial orientation. This can lead to novel chemical entities with improved properties.

Strategies for Reducing Off-Target Effects:

Increasing Rigidity: Introducing conformational constraints, such as fusing an additional ring to the isoquinoline scaffold, can reduce the molecule's flexibility. A more rigid molecule is less likely to fit into the binding sites of multiple off-target proteins.

Mechanistic Aspects of Antimicrobial Action (if detailed at a molecular level)

While the precise molecular target of this compound is not definitively established in the public literature, studies on structurally related antimicrobial isoquinoline derivatives provide valuable mechanistic clues. The mode of action for this class of compounds is often multifaceted and can vary depending on the specific derivative and the target organism.

Several potential molecular mechanisms have been proposed for antimicrobial isoquinolines:

Inhibition of Essential Enzymes: Molecular docking studies of some bioactive isoquinoline derivatives have suggested that they may act by inhibiting essential bacterial enzymes. researchgate.net For example, tyrosyl-tRNA synthetase (TyrRS), an enzyme critical for protein synthesis, has been identified as a potential target for certain isoquinoline-based compounds. researchgate.net Inhibition of this enzyme would halt protein production, leading to bacterial cell death.

Disruption of Cell Wall and Membrane Integrity: Some highly conjugated and planar isoquinoline compounds have been shown to interfere with bacterial cell wall synthesis. mdpi.com Proteomics studies on bacteria treated with certain isoquinoline derivatives revealed the downregulation of proteins crucial for membrane integrity, suggesting that these compounds may disrupt the physical barrier of the cell. This can lead to the leakage of cellular contents and loss of the membrane potential.

Inhibition of Nucleic Acid Synthesis: Preliminary data from studies on alkynyl isoquinolines indicate that they may perturb nucleic acid biosynthesis in bacteria. mdpi.com This could occur through various mechanisms, such as intercalation into DNA, which disrupts replication and transcription, or by inhibiting enzymes involved in the synthesis of DNA precursors, like topoisomerases.

Given its structure, this compound, as a relatively planar aromatic system, could potentially act via one or more of these mechanisms. Its ability to disrupt membranes or inhibit key enzymes would be consistent with the broad-spectrum antimicrobial activity often observed for this class of compounds. Further detailed molecular and proteomic studies would be required to elucidate its specific mechanism of action.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Chloro-1-(2-fluorophenyl)isoquinoline, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with fluorophenyl-substituted isoquinoline precursors. Key steps include halogenation (e.g., chlorination at the 3-position) and Friedel-Crafts acylation or cyclization reactions. Reaction optimization involves controlling temperature (e.g., −78°C for lithiation steps) and stoichiometry of reagents like POCl₃ for chlorination . Purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate intermediates. Yield improvements (>80%) are achievable by using anhydrous conditions and catalytic Lewis acids (e.g., AlCl₃) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regioselective substitution patterns (e.g., fluorine coupling constants at ~245 ppm in ¹⁹F NMR) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, particularly for verifying chloro-fluoro spatial arrangements. For example, C-Cl bond lengths in isoquinoline derivatives average 1.73 Å, while C-F bonds are ~1.34 Å .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ calculated for C₁₅H₁₀ClFN⁺: 274.0534) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodological Answer : Impurities often arise from incomplete chlorination (e.g., residual hydroxyl groups) or fluorophenyl ring positional isomers. TLC monitoring (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) and LC-MS with reverse-phase C18 columns detect side products. Recrystallization from ethanol/water mixtures (1:3 v/v) removes polar byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the substituent-dependent reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and chlorine substituents activate the isoquinoline core for Suzuki-Miyaura couplings. Density functional theory (DFT) calculations show that the LUMO energy (−2.8 eV) at the chloro position facilitates oxidative addition with Pd(0) catalysts. Experimental validation: 6-substituted isoquinolines with electron-donating groups (e.g., -NH₂) reduce reactivity (yield: 32% vs. 64% for -CN derivatives) due to altered reduction potentials (−3.26 V vs. −2.51 V) .

Q. How can crystallographic disorder in halogenated isoquinoline derivatives be resolved during structure refinement?

- Methodological Answer : SHELXL’s PART command partitions disordered atoms (e.g., overlapping fluorine and chlorine positions). Anisotropic displacement parameters (ADPs) refine occupancy ratios. Example: In 1-chloro-3-hydroxyisoquinoline, disorder in the hydroxyl group was resolved using restraints (DFIX) on O-H bond lengths (target: 0.96 Å) .

Q. What strategies are effective for analyzing contradictory biological activity data across structural analogs?

- Methodological Answer : Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, 2-fluorophenyl analogs show enhanced kinase inhibition (IC₅₀ = 0.8 µM) compared to 4-fluorophenyl derivatives (IC₅₀ = 2.3 µM) due to steric effects in ATP-binding pockets . Dose-response curves should be normalized to control for batch-to-batch variability.

Q. How can computational modeling predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) assess LogP (predicted: 3.1) and membrane permeability. QSAR models trained on isoquinoline libraries identify critical descriptors (e.g., polar surface area <90 Ų for blood-brain barrier penetration). ADMET predictions using SwissADME highlight potential CYP3A4 metabolism sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。